(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide involves various chemical reactions, including acetylation, esterification, and ester interchange steps. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound with a similar functional group arrangement, was synthesized through a series of steps starting with N-methylaniline and proceeding through intermediate products to yield a high overall efficiency (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details about the arrangement and interactions between atoms. For example, the crystal structure analysis of methyl 2-hydroxyimino-3-phenyl-propionate, a precursor to α-amino acids, provides insights into inter-molecular hydrogen bonds and structural parameters essential for understanding the behavior of similar compounds (Xiao-liu et al., 2009).
Chemical Reactions and Properties
Compounds with the hydroxyiminoacetamide structure exhibit a range of chemical reactions and properties. For instance, N-substituted 2-hydroxyiminoacetamides have been designed and synthesized to interact with cholinesterases, exploring the potential for a triple-binding mode of interaction through the introduction of additional binding moieties (Maraković et al., 2016).
Physical Properties Analysis
The physical properties of compounds similar to (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide, such as solubility, melting points, and crystal structure, are crucial for their practical applications. These properties are determined through experimental studies and play a significant role in the compound's behavior in various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the compound's utility in scientific and industrial applications. Studies on compounds like N-methylacetamide reveal the importance of understanding amide bond formations and the impact of different substituents on the compound's overall chemical behavior (Yan et al., 2020).
Scientific Research Applications
- Scientific Field : Biochemistry, specifically peptide synthesis .
- Summary of the Application : Oxyma is used as an additive in peptide syntheses due to its simple preparative accessibility, uncritical behavior at temperatures below 80°C, high yields, and low racemization of the peptides obtained .
- Methods of Application or Experimental Procedures : Oxyma can be used as a coupling additive in the conventional peptide linking in solution, as in automated Merrifield synthesis on a solid-phase peptide synthesis, together with coupling reagents such as carbodiimides .
- Results or Outcomes : The use of Oxyma in peptide synthesis results in high yields and low racemization of the peptides .
Safety And Hazards
properties
IUPAC Name |
(2Z)-2-amino-2-hydroxyimino-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c1-5-3(7)2(4)6-8/h8H,1H3,(H2,4,6)(H,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMRGSWXCVMJRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide |
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